N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
The compound N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a triazole derivative featuring a 4H-1,2,4-triazole core substituted at position 4 with a 2-ethyl-6-methylphenyl group and at position 5 with a methylsulfanyl moiety. A 4-methoxybenzamide group is attached via a methylene bridge to the triazole ring.
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-5-15-8-6-7-14(2)19(15)25-18(23-24-21(25)28-4)13-22-20(26)16-9-11-17(27-3)12-10-16/h6-12H,5,13H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDWMZOLCAPLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SC)CNC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,4-triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A representative procedure involves:
- Reaction of 2-ethyl-6-methylphenylhydrazine with methyl isothiocyanate to form a thiosemicarbazide.
- Cyclization under basic conditions (e.g., NaOH in ethanol) to yield 4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol.
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Base | Sodium hydroxide |
| Solvent | Ethanol |
Functionalization of the Triazole Core
Alkylation to Introduce the Methylene Bridge
The thiol group at position 3 is alkylated with chloromethyl pivalate or bromomethyl acetate to install the methylene spacer.
Procedure
- Dissolve the triazole-thiol (1 eq) in anhydrous DMF.
- Add K₂CO₃ (2 eq) and iodomethane (1.2 eq).
- Stir at 25°C for 12 hours.
- Isolate the product (3-(chloromethyl)-4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole ) via column chromatography (hexane/ethyl acetate, 4:1).
Yield : 78–85%
Amide Coupling with 4-Methoxybenzoic Acid
Activation of the Carboxylic Acid
4-Methoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.
Coupling Reaction
- Combine the activated acid (1.1 eq) with the alkylated triazole (1 eq) in DMF.
- Add N,N-diisopropylethylamine (DIPEA, 2 eq) as a base.
- Stir at 25°C for 24 hours.
Purification
- Column chromatography (silica gel, ethyl acetate/hexane gradient).
- Recrystallization from ethanol/water (7:3).
Characterization Data
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 2H, Ar-H), 7.32 (t, 1H, Ar-H), 6.95 (d, 2H, Ar-H), 4.65 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃), 2.30 (q, 2H, CH₂CH₃), 1.22 (t, 3H, CH₂CH₃). |
| HPLC Purity | 98.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, 254 nm) |
Optimization and Challenges
Solvent and Temperature Effects
Side Reactions and Mitigation
- Over-Alkylation : Controlled stoichiometry of iodomethane (1.2 eq) minimizes di-alkylation.
- Oxidation of Methylsulfanyl Group : Use of inert atmosphere (N₂/Ar) prevents oxidation to sulfoxide.
Scalability and Industrial Considerations
- Cost-Effective Reagents : EDCl/HOBt coupling is preferred over expensive palladium catalysts.
- Waste Management : Ethanol and hexane are recovered via distillation for reuse.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and the methoxybenzamide group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Core Heterocyclic System
- Target Compound : 4H-1,2,4-triazole core with a methylsulfanyl group (SMe) at position 5 and a 2-ethyl-6-methylphenyl substituent at position 4.
- Analog 1 : Compounds [7–9] from feature 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, where X = H, Cl, Br. These derivatives include sulfonylphenyl and difluorophenyl groups, differing in electronic properties compared to the target compound’s alkyl/aryl substituents .
Substituent Effects
- Methylsulfanyl vs. Thione : The methylsulfanyl group at position 5 provides moderate electron-withdrawing effects, whereas thione (C=S) groups in compounds [7–9] exhibit stronger electron-withdrawing character, influencing tautomeric equilibria and reactivity .
Spectroscopic and Physicochemical Properties
Key Differentiators
Substituent Flexibility : The target compound’s alkyl and methoxy groups offer tunable hydrophobicity, whereas sulfonyl or halogenated analogs () are more polar and electronically distinct.
Synthetic Accessibility : The methylsulfanyl group simplifies synthesis compared to thione-containing derivatives, which require tautomeric control .
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